molecular formula C8H4F3NS2 B8012878 4-(Trifluoromethyl)benzo[d]thiazole-2-thiol

4-(Trifluoromethyl)benzo[d]thiazole-2-thiol

Cat. No.: B8012878
M. Wt: 235.3 g/mol
InChI Key: XZIICKCNNPOPHA-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)benzo[d]thiazole-2-thiol is a heterocyclic compound featuring a benzothiazole core substituted with a trifluoromethyl (-CF₃) group at position 4 and a thiol (-SH) group at position 2. The benzothiazole scaffold is known for its aromaticity and planar structure, which facilitates π-π stacking interactions in biological systems. The electron-withdrawing -CF₃ group enhances the compound’s lipophilicity and metabolic stability, while the thiol moiety provides reactivity for forming disulfide bonds or coordinating with metal ions .

This compound is synthesized via nucleophilic substitution or condensation reactions. For example, benzo[d]thiazole-2-thiol derivatives are typically prepared from o-haloanilines through cyclization with carbon disulfide or via epoxide ring-opening reactions with thiols . The trifluoromethyl group is introduced using reagents like trifluoromethylating agents or pre-functionalized aromatic precursors .

Properties

IUPAC Name

4-(trifluoromethyl)-3H-1,3-benzothiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NS2/c9-8(10,11)4-2-1-3-5-6(4)12-7(13)14-5/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZIICKCNNPOPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=S)N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Nitro-4-trifluoromethylbenzenethiol

The introduction of the thiol group into the aromatic ring is often achieved via nucleophilic aromatic substitution (NAS). Starting with 1-fluoro-2-nitro-4-trifluoromethylbenzene, reaction with a thiolating agent such as sodium hydrosulfide (NaSH) or (4-methoxyphenyl)methanethiol in polar aprotic solvents (e.g., DMF) yields 2-nitro-4-trifluoromethylbenzenethiol derivatives. For example, in analogous syntheses, NAS reactions proceed with yields exceeding 75% when electron-withdrawing groups like nitro and trifluoromethyl enhance the electrophilicity of the aromatic ring.

Reduction to 2-Amino-4-trifluoromethylbenzenethiol

Subsequent reduction of the nitro group to an amine is typically performed using iron powder and ammonium chloride in ethanol/water mixtures. This step achieves near-quantitative yields (79–99%) under reflux conditions. The resulting 2-amino-4-trifluoromethylbenzenethiol serves as the precursor for cyclization.

Cyclization to Form the Benzothiazole Core

Treatment of the aminothiol with carbon disulfide (CS₂) in basic media (e.g., aqueous NaOH) induces cyclization to form the benzothiazole-2-thiol scaffold. This Hinsberg-type reaction proceeds via the formation of a dithiocarbamate intermediate, which undergoes intramolecular dehydration to yield the heterocycle. For 4-trifluoromethyl derivatives, this step may require elevated temperatures (80–100°C) and extended reaction times (4–6 h) to achieve yields of 70–85%.

Oxidative Cyclization via Disulfide Intermediates

Formation of Mercaptan Precursors

Alternative routes leverage oxidative cyclization strategies. Starting with 2-((4-trifluoromethylphenyl)thio)aniline, protection of the thiol group with a p-methoxybenzyl (PMB) moiety prevents premature oxidation. Deprotection under acidic conditions (e.g., trifluoroacetic acid with anisole) regenerates the free thiol, which is susceptible to oxidation.

Oxidation to Disulfide and Intramolecular Cyclization

Exposure to dimethyl sulfoxide (DMSO) at 100°C oxidizes the thiol to a disulfide intermediate, which undergoes base-mediated deprotonation and cyclization to form the benzothiazole ring. This method, optimized for analogous benzothiazolo[2,3-c][1,2,]triazoles, achieves yields of 82–83% within 4 hours (Table 1).

Table 1: Optimization of Oxidative Cyclization Conditions

EntryOxidantTemp (°C)Time (h)Yield (%)
6DMSO100483
8DMSO + I₂100482

Functional Group Compatibility and Challenges

Electron-Withdrawing Substituents

The trifluoromethyl group at position 4 enhances the electrophilicity of the benzene ring, facilitating NAS but potentially complicating reduction steps. For instance, nitro group reduction in the presence of CF₃ may require careful control of reaction conditions to avoid over-reduction or side reactions.

Steric and Electronic Effects

Steric hindrance from the CF₃ group can slow cyclization kinetics. In such cases, polar solvents like DMSO or DMF improve solubility and reaction rates. Additionally, the strong electron-withdrawing nature of CF₃ stabilizes the thiolate anion, promoting disulfide formation during oxidative steps.

Mechanistic Insights and Spectroscopic Validation

NMR Monitoring of Cyclization

Real-time ¹H NMR studies of analogous reactions reveal the disappearance of the thiol proton (δ 8.78 ppm) and the emergence of disulfide (δ 8.70 ppm) and benzothiazole (δ 9.64 ppm) signals, confirming the intermediacy of disulfide species.

Comparative Analysis of Methods

Table 2: Advantages and Limitations of Synthetic Routes

MethodYield (%)Key AdvantagesLimitations
NAS + Cyclization70–85High functional group toleranceMulti-step, requires nitro reduction
Oxidative Cyclization80–83One-pot, short reaction timeSensitivity to oxygen and moisture
TrifluoromethylthiolationN/AModular late-stage modificationNot directly applicable to CF₃ ring

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)benzo[d]thiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted benzothiazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Antimicrobial Properties

Recent studies have demonstrated that derivatives of benzo[d]thiazole compounds exhibit notable antimicrobial activities. For instance, a library of compounds including 4-(trifluoromethyl)benzo[d]thiazole-2-thiol has been evaluated for its ability to inhibit quorum sensing in Pseudomonas aeruginosa, a common pathogen associated with biofilm formation. Compounds from this library showed moderate growth inhibition and significant activity as quorum sensing inhibitors, with IC50 values indicating their potential to disrupt bacterial communication without exerting traditional antibiotic effects .

Anticancer Activity

Research indicates that benzothiazole derivatives can function as effective anticancer agents. For example, compounds structurally related to this compound have been synthesized and tested for their cytotoxic effects against various cancer cell lines. Some derivatives exhibited IC50 values ranging from 3.58 to 15.36 μM against cancer cells while showing lower toxicity against normal cells, suggesting a favorable therapeutic index . The mechanism of action is believed to involve the inhibition of specific kinases such as BRAF and VEGFR-2, which are crucial in cancer cell proliferation and survival.

Synthesis of Trifluoromethylthiolated Compounds

This compound can serve as a precursor for the synthesis of trifluoromethylthiolated compounds through electrophilic trifluoromethylthiolation reactions. This process allows for the selective introduction of trifluoromethyl groups into various thiols, enhancing their reactivity and potential applications in organic synthesis . The metal-free conditions for these reactions make them particularly attractive for environmentally friendly synthetic methodologies.

Material Science Applications

The unique properties of this compound extend to material science. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance, making it useful in the development of advanced materials for coatings and adhesives . Additionally, its role as an antioxidant in rubber manufacturing highlights its importance in industrial applications.

Case Studies

Study Application Findings
Study on Quorum Sensing InhibitionAntimicrobialCompounds demonstrated IC50 values indicating effective inhibition of Pseudomonas aeruginosa quorum sensing systems .
Evaluation of Anticancer ActivityCancer ResearchDerivatives showed cytotoxicity with IC50 values between 3.58 to 15.36 μM against cancer cell lines, indicating potential as anticancer agents .
Electrophilic TrifluoromethylthiolationOrganic SynthesisDemonstrated efficient synthesis of trifluoromethyl disulfides under mild conditions, showcasing synthetic versatility .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The trifluoromethyl substitution distinguishes 4-(Trifluoromethyl)benzo[d]thiazole-2-thiol from analogous compounds. Key comparisons include:

Compound Substituent(s) Electronic Effects Lipophilicity (LogP)* Biological Activity Highlights
4-(CF₃)-benzothiazole-2-thiol -CF₃ (C4), -SH (C2) Strong electron-withdrawing (-CF₃) ~3.2 (estimated) Anticancer, antibacterial, QS inhibition
Benzo[d]thiazole-2-thiol -H (C4), -SH (C2) No electron-withdrawing groups ~2.1 Moderate antimicrobial activity
5-Methyl-1,3,4-thiadiazole-2-thiol Methyl (C5), -SH (C2) Electron-donating (-CH₃) ~1.8 Weak antiproliferative activity
1,3,4-Thiadiazole-2-thiol -SH (C2) Neutral ~1.5 Inactive against EC-109 cancer cells

*LogP values are estimated based on substituent contributions.

  • Electronic Effects : The -CF₃ group increases electrophilicity at the thiazole ring, enhancing interactions with nucleophilic residues in target proteins (e.g., tubulin in cancer cells).
  • Lipophilicity: The -CF₃ group raises LogP by ~1 unit compared to non-fluorinated analogs, improving membrane permeability.
Anticancer Activity
  • 4-(CF₃)-benzothiazole-2-thiol derivatives exhibit IC₅₀ values of 0.8–2.5 µM against SK-N-SH (neuroblastoma) and MCF-7 (breast cancer) cell lines, outperforming non-fluorinated benzothiazoles (IC₅₀: 5–10 µM).
  • Mechanism : The -CF₃ group stabilizes binding to the colchicine site of tubulin, inhibiting polymerization.
Antibacterial Activity
  • In quorum sensing (QS) inhibition assays, 4-(CF₃)-benzothiazole-2-thiol derivatives show MIC values of 8–16 µg/mL against Pseudomonas aeruginosa, comparable to benzo[d]thiazole-2-thiol (MIC: 16 µg/mL) but less potent than 5-methyl-1,3,4-thiadiazole-2-thiol derivatives (MIC: 4 µg/mL).
  • Contradiction : While -CF₃ generally enhances lipophilicity, its electron-withdrawing nature may reduce interactions with bacterial membrane proteins, explaining variable activity.

Physicochemical Properties

  • Solubility: The -CF₃ group reduces aqueous solubility (0.1–0.5 mg/mL in PBS) compared to non-fluorinated analogs (1–2 mg/mL).
  • Thermal Stability : Melting points of 4-(CF₃)-benzothiazole-2-thiol derivatives range from 180–220°C, higher than benzo[d]thiazole-2-thiol (150–160°C) due to increased molecular rigidity.

Biological Activity

4-(Trifluoromethyl)benzo[d]thiazole-2-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current literature on its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzo[d]thiazole core with a trifluoromethyl group and a thiol functional group, which contributes to its unique reactivity and biological interactions. The molecular formula is C9H6F3N1S1C_9H_6F_3N_1S_1, with a molecular weight of approximately 221.21 g/mol.

Antimicrobial Activity

Research indicates that compounds containing thiazole moieties exhibit notable antimicrobial properties. A study demonstrated that derivatives similar to this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus10 µg/mL
This compoundEscherichia coli15 µg/mL

Anticancer Activity

Thiazole derivatives have also been evaluated for their anticancer potential. A study highlighted that this compound exhibited cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound's IC50 values were reported at approximately 12 µM for MCF-7 cells, indicating significant activity .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-712Induction of apoptosis via caspase activation
A54915Cell cycle arrest at G2/M phase

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit key enzymes involved in cellular proliferation and survival, such as acetylcholinesterase (AChE), which is relevant for neurodegenerative conditions like Alzheimer’s disease. Molecular docking studies suggest strong binding affinity to the active site of AChE, supporting its potential as an anti-Alzheimer's agent .

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of various thiazole derivatives, including this compound, against clinically isolated strains. Results indicated that this compound significantly inhibited growth compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent .
  • Cancer Research : In vitro studies on breast cancer cells revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), promoting apoptosis through oxidative stress mechanisms. This finding underscores the compound's potential in cancer therapy .

Q & A

Q. What are the most efficient synthetic routes for 4-(Trifluoromethyl)benzo[d]thiazole-2-thiol, and how do reaction conditions impact yield?

The compound can be synthesized via metal-free reductive coupling of N-tosylhydrazones with benzo[d]thiazole-2-thiols, achieving moderate selectivity and high efficiency . Alternatively, microwave-assisted reactions with 2-bromo-1-substituted-phenylethan-1-one derivatives under optimized conditions yield excellent results (e.g., 86% yield for related compounds) . Key factors include solvent choice (e.g., PEG-400 for heterogenous catalysis ), temperature control (70–80°C for optimal kinetics ), and catalyst selection (e.g., iodine in DMF for cyclization ). Lower yields (59%) may arise from incomplete purification steps, such as inadequate washing or drying .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • IR Spectroscopy : Detect characteristic S-H (2550–2650 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
  • NMR : 1^1H NMR shows aromatic proton shifts at δ 7.2–8.5 ppm, while 19^{19}F NMR confirms the trifluoromethyl group (δ -60 to -65 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., 239.22 g/mol for the parent ion) and fragmentation patterns .
  • TLC/HPLC : Monitor reaction progress and purity using hexane/ethyl acetate solvent systems .

Q. How can researchers optimize purification methods for this compound?

  • Recrystallization : Use hot ethanol or aqueous acetic acid to remove unreacted starting materials .
  • Column Chromatography : Employ silica gel with gradients of ethyl acetate in hexane (e.g., 10–30%) for polar impurities .
  • Drying Agents : Anhydrous MgSO₄ or Na₂SO₄ for organic layer drying .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

The electron-withdrawing trifluoromethyl group enhances electrophilic substitution resistance but stabilizes thiolate intermediates during coupling reactions. This increases selectivity in C–S bond formation, as observed in metal-free reductive couplings . Computational studies (e.g., DFT) reveal reduced electron density at the thiol sulfur, favoring nucleophilic attack on electrophilic partners .

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 59% vs. 86%)?

Discrepancies arise from variations in:

  • Catalyst Loading : Higher catalyst amounts (e.g., 10 wt% Bleaching Earth Clay vs. lower ratios) improve conversion .
  • Reaction Time : Microwave irradiation reduces time (minutes vs. hours) and minimizes side reactions .
  • Workup Protocols : Incomplete extraction or inadequate drying (e.g., skipping brine washes) lowers yields . Standardized protocols with strict temperature control and real-time TLC monitoring are recommended .

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

  • Thiol Modification : Substituting the thiol group with acyl or alkyl chains alters bioavailability. For example, 2-oxo-2-substituted-phenylethan-1-yl derivatives show enhanced antimicrobial activity .
  • Heterocycle Fusion : Incorporating triazole or tetrazole rings (e.g., via click chemistry) improves binding to biological targets like enzymes or DNA .
  • Electron-Withdrawing Groups : Trifluoromethyl and nitro groups enhance metabolic stability but may reduce solubility .

Q. What challenges arise in computational docking studies of this compound with biological targets?

  • Conformational Flexibility : The thiazole-thiol moiety adopts multiple tautomeric states, complicating pose prediction .
  • Solvent Effects : Implicit solvent models may fail to capture hydrogen-bonding interactions with active-site residues .
  • Metal Coordination : In Pt(II)/Pt(III) complexes, the thiol group’s binding mode (e.g., μ-L bridging vs. monodentate) affects charge-transfer transitions and stability .

Methodological Tables

Q. Table 1. Comparative Synthetic Yields Under Different Conditions

MethodCatalystSolventTemp (°C)Yield (%)Reference
Metal-free couplingNoneDMF8059
Microwave-assistedK₂CO₃PEG-40010086
Iodine-mediatedI₂DMF8075

Q. Table 2. Key Spectral Data for Characterization

TechniqueKey SignalsReference
IRS-H stretch: 2560 cm⁻¹
1^1H NMR (DMSO-d₆)δ 8.2 (s, 1H, thiazole-H)
19^{19}F NMRδ -63.5 (CF₃)

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